1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazole-4-carboxylic acid
Overview
Description
1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a bromothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Bromothiophene Intermediate: The starting material, 5-bromothiophene-2-carbaldehyde, is prepared through bromination of thiophene-2-carbaldehyde.
Coupling Reaction: The bromothiophene intermediate is then coupled with a pyrazole derivative under Suzuki-Miyaura cross-coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene or DMF.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazole-4-carboxylic acid can undergo several types of chemical reactions:
Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and other electronic materials.
Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving sulfur-containing heterocycles.
Mechanism of Action
The mechanism of action of 1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazole-4-carboxylic acid depends on its specific application:
Enzyme Inhibition: In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate access.
Electronic Properties: In material science, its electronic properties are utilized in the design of organic semiconductors, where it can facilitate charge transport.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-thiophenecarboxaldehyde: A precursor in the synthesis of 1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazole-4-carboxylic acid.
2-acetyl-5-bromothiophene: Another bromothiophene derivative used in various synthetic applications.
Uniqueness
This compound is unique due to its combination of a bromothiophene moiety with a pyrazole ring, which imparts distinct electronic and chemical properties that are valuable in both medicinal chemistry and material science .
Properties
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2S/c10-8-2-1-7(15-8)5-12-4-6(3-11-12)9(13)14/h1-4H,5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSUZJBZXHJQOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)CN2C=C(C=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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